Methyl 4-(chloromethyl)-5-ethylfuran-2-carboxylate
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Overview
Description
Methyl 4-(chloromethyl)-5-ethylfuran-2-carboxylate is an organic compound belonging to the furan family This compound is characterized by a furan ring substituted with a chloromethyl group at the 4-position, an ethyl group at the 5-position, and a carboxylate ester group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(chloromethyl)-5-ethylfuran-2-carboxylate typically involves the chloromethylation of a furan derivative. One common method includes the reaction of 5-ethylfuran-2-carboxylate with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide (ZnI2) in dichloromethane (CH2Cl2) at low temperatures . This method ensures high yields and selectivity for the desired chloromethylated product.
Industrial Production Methods: Industrial production of this compound may involve similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the use of environmentally friendly catalysts and solvents is preferred to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(chloromethyl)-5-ethylfuran-2-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted derivatives.
Oxidation: The furan ring can be oxidized under specific conditions to form furanones or other oxidized products.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like LiAlH4 in anhydrous ether.
Major Products:
Nucleophilic Substitution: Substituted furan derivatives.
Oxidation: Furanones or carboxylic acids.
Reduction: Alcohols or aldehydes.
Scientific Research Applications
Methyl 4-(chloromethyl)-5-ethylfuran-2-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of fine chemicals and specialty materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Methyl 4-(chloromethyl)-5-ethylfuran-2-carboxylate depends on its specific application and the nature of its derivatives. Generally, the chloromethyl group can act as an electrophile, facilitating nucleophilic substitution reactions. The furan ring can participate in various chemical transformations, contributing to the compound’s reactivity and versatility. Molecular targets and pathways involved in its biological activity are subject to ongoing research and may vary depending on the specific derivative and application.
Comparison with Similar Compounds
Methyl 4-(bromomethyl)-5-ethylfuran-2-carboxylate: Similar structure but with a bromomethyl group instead of a chloromethyl group.
Methyl 4-(hydroxymethyl)-5-ethylfuran-2-carboxylate: Contains a hydroxymethyl group instead of a chloromethyl group.
Ethyl 4-(chloromethyl)-5-ethylfuran-2-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness: Methyl 4-(chloromethyl)-5-ethylfuran-2-carboxylate is unique due to the presence of the chloromethyl group, which imparts specific reactivity and allows for a wide range of chemical transformations. Its combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 4-(chloromethyl)-5-ethylfuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO3/c1-3-7-6(5-10)4-8(13-7)9(11)12-2/h4H,3,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXDLFDXEMTHPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(O1)C(=O)OC)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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